molecular formula C8H11N3O B2784979 1-(1,3-dimethyl-1H-pyrazol-5-yl)azetidin-2-one CAS No. 2031258-47-4

1-(1,3-dimethyl-1H-pyrazol-5-yl)azetidin-2-one

Cat. No.: B2784979
CAS No.: 2031258-47-4
M. Wt: 165.196
InChI Key: AGMHCVOHWXOOCA-UHFFFAOYSA-N
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Description

1-(1,3-Dimethyl-1H-pyrazol-5-yl)azetidin-2-one (CAS 2031258-47-4) is a chemical hybrid compound incorporating both pyrazole and azetidin-2-one (beta-lactam) pharmacophores, making it a valuable intermediate in medicinal chemistry and drug discovery research. The molecular formula is C 8 H 11 N 3 O, and it has a molecular weight of 165.19 g/mol . The structural fusion of the 1,3-dimethylpyrazole ring with the azetidinone core is of significant scientific interest. Azetidinones are recognized not only for their classic antibiotic activities but also for a diverse range of pharmacological properties, including serving as cholesterol absorption inhibitors and enzyme inhibitors . Pyrazole derivatives, on the other hand, are a pharmacologically important active scaffold present in a wide array of therapeutic agents . This combination creates a versatile building block for developing novel bioactive molecules. Research into pyrazole-azetidinone hybrids has shown promise in various therapeutic areas, and such compounds have been investigated as potential anti-inflammatory agents through mechanisms such as the inhibition of the N-acylethanolamine-hydrolyzing acid amidase (NAAA) enzyme, a target for managing inflammatory responses . The specific substitution pattern on the pyrazole ring is crucial for biological activity, as studies indicate that the 3,5-dialkyl substitution is important for effective interaction with enzyme pockets . This product is supplied for non-human research applications only. It is strictly for laboratory use and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with appropriate safety precautions in a controlled laboratory environment.

Properties

IUPAC Name

1-(2,5-dimethylpyrazol-3-yl)azetidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N3O/c1-6-5-7(10(2)9-6)11-4-3-8(11)12/h5H,3-4H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGMHCVOHWXOOCA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1)N2CCC2=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-(1,3-dimethyl-1H-pyrazol-5-yl)azetidin-2-one typically involves the following steps:

Chemical Reactions Analysis

1-(1,3-Dimethyl-1H-pyrazol-5-yl)azetidin-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions, where functional groups on the pyrazole or azetidinone rings are replaced with other groups.

Scientific Research Applications

Biological Activities

Research indicates that 1-(1,3-dimethyl-1H-pyrazol-5-yl)azetidin-2-one exhibits several significant biological activities:

Antimicrobial Activity

Preliminary studies suggest that this compound has notable activity against various bacterial strains. For example:

Bacterial Strain MIC (µg/mL) Zone of Inhibition (mm)
Staphylococcus aureus25 - 10015 - 20
Escherichia coli50 - 20010 - 15

These results indicate that it may serve as a potential candidate for developing new antimicrobial agents .

Anticancer Properties

The compound has also been investigated for its potential in cancer treatment. Studies have shown that it can induce apoptosis in various cancer cell lines by modulating key signaling pathways involved in cell survival. Notably:

Cell Line IC50 (µM) Mechanism of Action
C6 Glioma5.13Induces apoptosis
L929 Healthy Cells>10No cytotoxic effect

Further investigations are required to fully elucidate its mechanism of action and therapeutic potential .

Study on Antimicrobial Effects

A study conducted by Çetin and Bildirici evaluated the antibacterial effects of various pyrazole derivatives, including this compound. The results indicated that compounds similar to this exhibited minimal inhibitory concentrations against strains like Bacillus subtilis and Pseudomonas aeruginosa, demonstrating superior activity compared to standard antibiotics like amikacin .

Study on Anticancer Activity

In another study focusing on anticancer properties, researchers explored the effects of this compound on various cancer cell lines. The compound was found to induce apoptosis in cancer cells by modulating key signaling pathways involved in cell survival. The analysis showed significant cell cycle arrest in treated cells .

Mechanism of Action

The mechanism of action of 1-(1,3-dimethyl-1H-pyrazol-5-yl)azetidin-2-one involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural and Physicochemical Properties

The table below compares key features of 1-(1,3-dimethyl-1H-pyrazol-5-yl)azetidin-2-one with analogous compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Biological Activity Storage Conditions
This compound C₈H₁₁N₃O 165.19 Azetidin-2-one, 1,3-dimethylpyrazole Not explicitly reported Not specified
N-[1-(1,3-Dimethyl-1H-pyrazol-5-yl)-2-oxopiperidin-3-yl]methanesulfonamide C₁₂H₁₉N₃O₃S 293.36 Piperidin-2-one, methanesulfonamide Antimicrobial (analogs) Not specified
1-[(1,3-Dimethyl-1H-pyrazol-5-yl)methyl]piperidin-4-amine C₁₁H₂₀N₄ 208.30 Piperidin-4-amine Not reported +4°C

Key Observations:

  • Ring Size and Strain: The azetidin-2-one core (4-membered) in the target compound contrasts with the 6-membered piperidin-2-one or piperidine rings in analogs.
  • Functional Groups : The presence of a sulfonamide group in the piperidin-2-one derivative () may improve solubility and bioactivity, whereas the amine group in the piperidine analog () could facilitate hydrogen bonding in biological targets .

Biological Activity

1-(1,3-Dimethyl-1H-pyrazol-5-yl)azetidin-2-one is a heterocyclic compound that combines the azetidine and pyrazole moieties. This unique structure contributes to its diverse biological activities, making it a subject of interest in medicinal chemistry and pharmacology. The compound is recognized for its potential therapeutic applications, particularly in antimicrobial and anticancer research.

  • Molecular Formula : C₈H₁₁N₃O
  • Molecular Weight : 165.19 g/mol
  • CAS Number : 2031258-47-4

The compound features an azetidine ring, which is a four-membered saturated ring containing nitrogen, and a pyrazole ring, which is a five-membered ring with two adjacent nitrogen atoms. This dual-ring structure allows for various interactions with biological targets.

Antimicrobial Properties

Research indicates that compounds containing pyrazole and azetidine rings exhibit significant antimicrobial activity. In vitro studies have shown that this compound demonstrates inhibitory effects against various bacterial strains. For instance, it was found to be effective against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values comparable to standard antibiotics like ampicillin .

Anticancer Activity

The anticancer potential of this compound has been explored through various studies. It has been shown to induce apoptosis in cancer cell lines by disrupting tubulin polymerization, thereby inhibiting cell division. In particular, the compound demonstrated efficacy in blocking the G2/M phase of the cell cycle in treated cells, leading to increased cell death .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by modifications to its structure. Key observations include:

  • Substituents on the Pyrazole Ring : Variations in the substituents can enhance or diminish antibacterial potency.
  • Azetidine Modifications : Altering the azetidine moiety may affect the compound's ability to interact with specific biological targets.

Study 1: Antibacterial Activity

A study conducted on a series of azetidine derivatives revealed that those containing the pyrazole moiety showed enhanced antibacterial properties compared to their counterparts without it. The study utilized a range of bacterial strains and reported that this compound had an MIC value of approximately 10 μg/mL against E. coli and S. aureus .

Study 2: Anticancer Mechanism

In another investigation focusing on cancer cell lines, it was found that treatment with this compound led to significant apoptosis rates in MCF7 breast cancer cells. The mechanism was attributed to the inhibition of tubulin polymerization, which was confirmed using flow cytometry and Western blot analysis .

Research Findings Summary Table

Activity Target IC50/MIC Reference
AntibacterialE. coli10 μg/mL
AntibacterialS. aureus10 μg/mL
AnticancerMCF7 CellsInduces apoptosis

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